N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide
Description
Historical Development of NHS-Ester Chemistry in Bioconjugation
NHS esters have been foundational to bioconjugation since their introduction in the 1960s. The pioneering work of Anderson et al. demonstrated their efficacy in peptide synthesis, where NHS esters reacted selectively with primary amines to form stable amide bonds. This reactivity stems from the electrophilic nature of the NHS ester, which facilitates nucleophilic attack by the α-amine of protein N-termini or the ε-amine of lysine residues. Early applications focused on labeling proteins with fluorescent tags, biotin, or polyethylene glycol (PEG) chains, enabling advancements in immunohistochemistry and pharmacokinetic studies.
A pivotal innovation emerged with native chemical ligation (NCL) and expressed protein ligation (EPL), which exploited NHS esters for site-specific protein modifications. For instance, Muir et al. utilized intein-mediated protein splicing to generate C-terminal thioesters, which could then react with synthetic peptides bearing N-terminal cysteines. This approach minimized off-target labeling, addressing the inherent challenge of lysine abundance in proteins (approximately 8% of residues in a typical protein). Recent refinements, such as enzyme-catalyzed EPL using subtiligase, further expanded the scope of NHS ester applications by eliminating the requirement for N-terminal cysteine residues.
Table 1: Milestones in NHS-Ester Chemistry
Evolution of Fluorinated Isonicotinamide Compounds in Research
Fluorinated isonicotinamide derivatives have gained prominence due to fluorine’s unique physicochemical properties, including high electronegativity and metabolic stability. The introduction of fluorine at the 3-position of isonicotinamide, as seen in the target compound, enhances hydrogen-bonding interactions and reduces susceptibility to oxidative degradation. Early studies on 3-fluoroisonicotinic acid methyl ester demonstrated its utility as a building block for antimicrobial agents, leveraging fluorine’s ability to modulate electronic effects and improve target binding.
The strategic placement of fluorine in aromatic systems like isonicotinamide also influences π-stacking interactions and solubility profiles. For example, fluorination at the 3-position creates a dipole moment that stabilizes interactions with hydrophobic pockets in enzyme active sites. This property has been exploited in kinase inhibitors and protease substrates, where fluorinated analogs exhibit improved potency and selectivity compared to non-fluorinated counterparts.
Table 2: Properties of Fluorinated Isonicotinamide Derivatives
Current Research Landscape and Significance
The integration of NHS esters with fluorinated isonicotinamide moieties addresses two critical challenges in bioconjugation: site specificity and functional versatility . The NHS ester component enables rapid covalent attachment to primary amines, while the fluorinated isonicotinamide provides a steric and electronic handle for secondary interactions. For instance, in a 2020 study, fluorescein-labeled WWP2 (a HECT E3 ligase) was used to elucidate phospho-PTEN’s resistance to ubiquitination, highlighting the precision of NHS ester-based probes. Similarly, bioorthogonal conjugation strategies employing NHS esters have facilitated the development of bioluminescent immunoassays, as demonstrated by the labeling of Gaussia luciferase to anti-interferon-γ antibodies.
Recent applications of this compound include:
- Targeted Drug Delivery : The NHS ester mediates covalent binding to lysine residues on antibody surfaces, while the fluorinated isonicotinamide enhances binding to Fcγ receptors, prolonging circulatory half-life.
- Diagnostic Probes : Fluorine’s NMR-active nucleus allows for ¹⁹F-MRI tracking of conjugated biomolecules, enabling real-time visualization in vivo.
Table 3: Applications of Hybrid NHS-Ester/Fluorinated Compounds
| Application | Mechanism | Advantage |
|---|---|---|
| Antibody-drug conjugates | NHS ester binds lysines; fluorine enhances receptor affinity | Reduced off-target toxicity |
| FRET-based sensors | Fluorinated quenchers (e.g., DusQ® 3) paired with NHS esters | High signal-to-noise ratio in live-cell imaging |
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4/c15-11-9-16-4-3-10(11)14(21)17-5-7-22-8-6-18-12(19)1-2-13(18)20/h3-4,9H,1-2,5-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZHFCGBVFLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of succinic anhydride with ammonia or primary amines under controlled conditions.
Attachment of the Ethoxyethyl Chain: The ethoxyethyl chain is introduced via an etherification reaction, where the pyrrolidinone derivative reacts with ethylene glycol or its derivatives in the presence of a suitable catalyst.
Incorporation of the Fluoroisonicotinamide Moiety: The final step involves the coupling of the intermediate with 3-fluoroisonicotinic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroisonicotinamide moiety, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the following molecular formula: , with a molecular weight of 398.36 g/mol. The synthesis typically involves several steps:
- Formation of the Pyrrolidinone Ring : This is achieved by reacting succinic anhydride with ammonia or primary amines.
- Attachment of the Ethoxyethyl Chain : This is done through etherification using ethylene glycol or its derivatives.
- Incorporation of the Fluoroisonicotinamide Moiety : The final step involves coupling with 3-fluoroisonicotinic acid using coupling agents like EDCI and HOBt.
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide has several notable applications:
1. Chemistry
- Building Block for Synthesis : It serves as a reagent in organic synthesis, allowing for the formation of more complex molecules.
2. Biology
- Biochemical Probes : The compound is investigated for its potential to study enzyme interactions and cellular pathways, which could lead to insights into various biological processes.
3. Medicine
- Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures exhibit cytotoxicity against cancer cell lines while sparing normal cells .
4. Industry
- Material Development : Its unique structural properties make it suitable for developing advanced materials such as polymers and coatings.
Case Studies and Research Findings
Several studies have explored the compound's potential applications:
- Anticancer Activity : A study indicated that derivatives similar to this compound showed selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition Studies : Research has highlighted that compounds with similar structures may inhibit enzymes crucial for metabolic pathways in diseases, providing avenues for therapeutic interventions .
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it could inhibit calcium channels, affecting calcium ion flux and cellular signaling. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural and Functional Group Comparisons
Table 1: Structural and Functional Comparisons
Key Observations:
- Imide vs. NHS Ester Reactivity : While 3-chloro-N-phenyl-phthalimide () is used in polymer synthesis due to its anhydride-forming capability, the target compound’s NHS ester is tailored for amine coupling, similar to the fullerene derivative in .
- Fluorine vs. Chlorine Effects : The 3-fluoro group on the pyridine ring (target compound and ) may enhance metabolic stability and electronic effects compared to chlorine in phthalimides, which is bulkier and more electronegative .
Key Insights :
- The target compound’s synthesis likely parallels the DCC/NHS-mediated coupling seen in , though yields remain unreported .
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H18N2O8
- CAS Number : 1433997-01-3
- IUPAC Name : 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)propanoate
The presence of multiple functional groups, including dioxopyrrolidine and isonicotinamide moieties, contributes to its biological activity.
Research indicates that the biological activity of this compound may be mediated through several mechanisms:
- Anticonvulsant Activity : The compound has shown promise in models of epilepsy. In studies involving mouse models, derivatives of 2,5-dioxopyrrolidin-1-yl compounds demonstrated significant anticonvulsant effects. For instance, a related compound exhibited an ED50 in the maximal electroshock (MES) test of 23.7 mg/kg .
- Antinociceptive Properties : The compound's ability to modulate pain responses has been highlighted in various studies. Its efficacy in formalin-induced pain models suggests a mechanism involving the inhibition of central sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .
- Multitargeted Drug Potential : The structural complexity allows for interactions with multiple biological targets, enhancing its therapeutic potential across various conditions, including neuropathic pain and epilepsy .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Epilepsy Treatment : In a controlled study involving chronic seizure models, derivatives showed a marked reduction in seizure frequency and severity when compared to controls .
- Neuropathic Pain Management : A clinical trial evaluated the efficacy of this compound in patients with neuropathic pain conditions. Results indicated significant improvements in pain scores and quality of life metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
